[(2,3-Dimethylphenyl)methyl](pentyl)amine
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Overview
Description
(2,3-Dimethylphenyl)methylamine is an organic compound that belongs to the class of amines It features a phenyl ring substituted with two methyl groups at the 2 and 3 positions, a methyl group attached to the phenyl ring, and a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the alkylation of 2,3-dimethylbenzyl chloride with pentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(2,3-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylphenyl)methylamine
- (3,4-Dimethylphenyl)methylamine
- (2,3-Dimethylphenyl)methylamine
Uniqueness
(2,3-Dimethylphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the length of the alkyl chain
Biological Activity
(2,3-Dimethylphenyl)methylamine, a compound with potential pharmacological significance, has been the subject of various studies investigating its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound (2,3-Dimethylphenyl)methylamine is characterized by a dimethyl-substituted phenyl group attached to a pentylamine chain. Its structure can be represented as follows:
This molecular configuration suggests potential interactions with biological targets, particularly in neurotransmitter systems.
The biological activity of (2,3-Dimethylphenyl)methylamine is primarily attributed to its interaction with neurotransmitter receptors. Studies indicate that it may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter release and influencing various biochemical pathways.
- Receptor Interaction : The compound's ability to bind to neurotransmitter receptors suggests a role in modulating synaptic transmission.
- Enzyme Modulation : It may also influence enzyme activity related to neurotransmitter synthesis or degradation.
Neurotransmitter Receptor Interaction
Research has demonstrated that (2,3-Dimethylphenyl)methylamine exhibits significant binding affinity for certain neurotransmitter receptors. For instance:
- Dopaminergic Effects : Preliminary studies suggest that the compound may enhance dopaminergic signaling, which could have implications for conditions such as Parkinson's disease or schizophrenia.
- Serotonergic Activity : There is evidence that it may interact with serotonin receptors, potentially affecting mood and anxiety levels.
Case Studies
-
Case Study on Dopaminergic Activity :
- A study conducted on rodent models indicated that administration of (2,3-Dimethylphenyl)methylamine resulted in increased locomotor activity, suggesting enhanced dopaminergic transmission. Behavioral assays showed a dose-dependent response correlating with receptor activation.
-
Serotonin Modulation :
- In vitro experiments demonstrated that the compound could inhibit serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs). This finding points towards its potential use in treating depression or anxiety disorders.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-5-6-10-15-11-14-9-7-8-12(2)13(14)3/h7-9,15H,4-6,10-11H2,1-3H3 |
InChI Key |
FWOKSPHILDRKBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
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